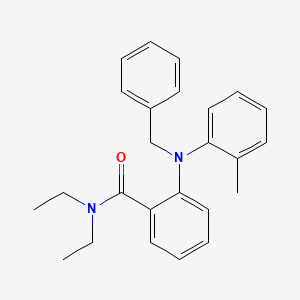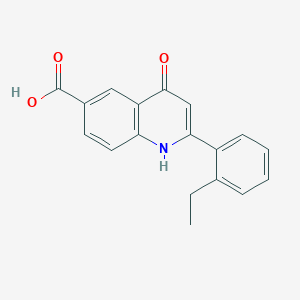
(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is a complex organic compound that features a piperazine ring substituted with a chlorophenyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl and Phenyl Groups: The piperazine ring is then substituted with chlorophenyl and phenyl groups through nucleophilic substitution reactions.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide and a strong base.
Introduction of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The piperazine ring can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products include phenolic compounds and quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the structure and function of proteins and enzymes.
Medicine
In medicinal chemistry, ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is investigated for its potential therapeutic properties. It may act as a precursor to drugs targeting neurological disorders, given its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(4-((4-fluorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile
- ®-2-(2-(4-((4-bromophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile
- ®-2-(2-(4-((4-methylphenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile
Uniqueness
®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24ClN3O |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetonitrile |
InChI |
InChI=1S/C21H24ClN3O/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)25-13-11-24(12-14-25)15-17-26-16-10-23/h1-9,21H,11-17H2/t21-/m1/s1 |
InChI Key |
SBAKHIDRFYZRKO-OAQYLSRUSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCC#N)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCC#N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



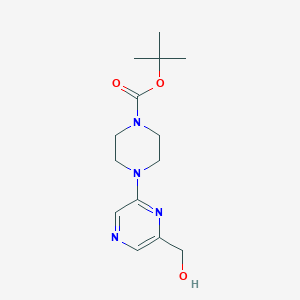
![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)
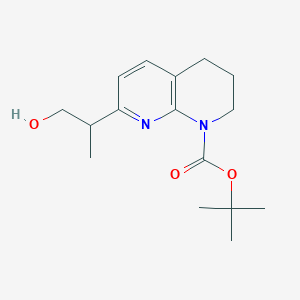
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

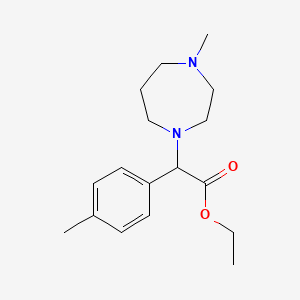

![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)
